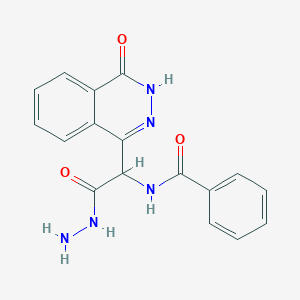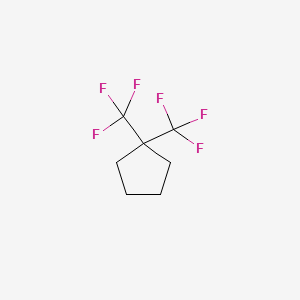
1,1-Bis(trifluoromethyl)-cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(trifluoromethyl)-cyclopentane is an organic compound characterized by the presence of two trifluoromethyl groups attached to a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(trifluoromethyl)-cyclopentane typically involves the cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane under solvent-controlled, base-free conditions . The reaction proceeds smoothly, yielding the desired cyclopentane derivative in good to excellent yields. The choice of solvent plays a crucial role in determining the product, with different solvents leading to the formation of either bis(trifluoromethyl)cyclopropanes or bis(trifluoromethyl)pyrazolines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(trifluoromethyl)-cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Cycloaddition Reactions: It can undergo cycloaddition reactions with alkenes and alkynes, forming cyclopropanes and pyrazolines.
Common Reagents and Conditions
Nucleophiles: Alcohols, phenols, and amines are commonly used nucleophiles in substitution reactions.
Major Products Formed
Substituted Derivatives: Substitution reactions yield various substituted derivatives, including isocyanates, carbamates, and ureas.
Cyclopropanes and Pyrazolines: Cycloaddition reactions yield bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines.
Aplicaciones Científicas De Investigación
1,1-Bis(trifluoromethyl)-cyclopentane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,1-Bis(trifluoromethyl)-cyclopentane involves its interaction with various molecular targets and pathways. The compound can undergo regioselective [2 + 2] cyclization reactions, forming cyclobutenes and other cyclic structures . These reactions are facilitated by the electron-deficient nature of the trifluoromethyl groups, which enhance the compound’s reactivity towards nucleophiles and electrophiles .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Bis(trifluoromethyl)ethene: This compound shares the trifluoromethyl groups but differs in the ring structure, leading to different reactivity and applications.
1,1-Bis(trifluoromethyl)cyclopropane: Similar in structure but with a smaller ring, this compound exhibits different chemical properties and reactivity.
Uniqueness
1,1-Bis(trifluoromethyl)-cyclopentane is unique due to its larger ring size, which provides greater flexibility and stability compared to smaller ring analogs
Propiedades
IUPAC Name |
1,1-bis(trifluoromethyl)cyclopentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F6/c8-6(9,10)5(7(11,12)13)3-1-2-4-5/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIMSWITZOPHTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
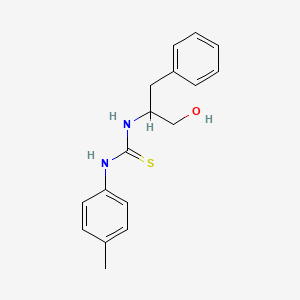
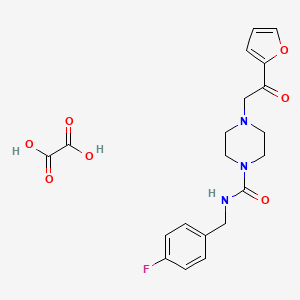
![4,5-Dimethyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine](/img/structure/B2953079.png)
![ethyl 3-(4-chlorophenyl)-5-(3-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2953080.png)
![2-Chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide](/img/structure/B2953085.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylpropanamide](/img/structure/B2953087.png)
![N-[(4-methoxyphenyl)methyl]-6-[6-({1-[(3-methoxypropyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2953089.png)
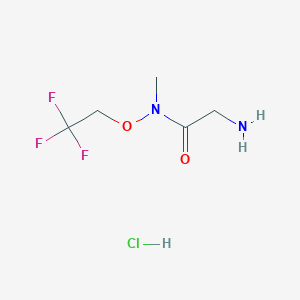
![N'-(3,4-dimethoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2953092.png)
![N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2953093.png)
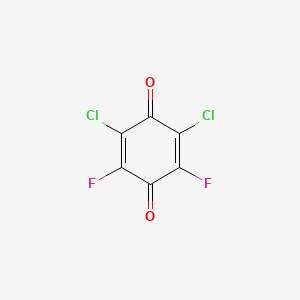
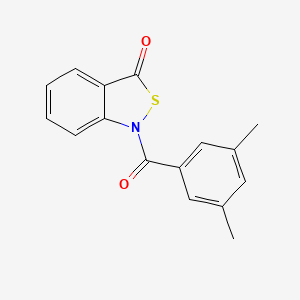
![1-(3-Amino-10,11-dihydro-dibenzo[b,f]azepin-5-yl)-2-dimethylamino-ethanone](/img/structure/B2953097.png)
